molecular formula C18H32O16 B1214391 Nephritogenoside CAS No. 81276-22-4

Nephritogenoside

Numéro de catalogue: B1214391
Numéro CAS: 81276-22-4
Poids moléculaire: 504.4 g/mol
Clé InChI: FZWBNHMXJMCXLU-BCGMDATISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nephritogenoside is a glomerular capillary antigen identified in research for its role in the pathogenesis of spontaneous glomerulonephritis in rabbit models . Historical studies indicate that it functions as a receptor glycoprotein located at the surfaces of the epithelial cell foot processes where they abut the glomerular basement membrane (GBM) . In this model, this compound is involved in a mechanism where autoantibodies fix to these discontinuously distributed antigens in the glomerular capillary wall, leading to immune-mediated kidney injury. This process is distinct from typical circulating immune complex deposition or anti-GBM antibody disease, highlighting its unique research value . Investigation of this compound provides a valuable model for understanding analogous immune processes that may contribute to certain forms of human glomerulonephritis . This product is labeled "For Research Use Only" (RUO). RUO products are not intended for any diagnostic or therapeutic procedures and are excluded from in vitro diagnostic medical device regulations, as they lack a medical purpose . They are specifically for use in non-clinical laboratory research .

Propriétés

Numéro CAS

81276-22-4

Formule moléculaire

C18H32O16

Poids moléculaire

504.4 g/mol

Nom IUPAC

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18?/m0/s1

Clé InChI

FZWBNHMXJMCXLU-BCGMDATISA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O

SMILES isomérique

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O

SMILES canonique

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O

Autres numéros CAS

81276-22-4

Synonymes

nephritogenic glycopeptide
nephritogenic glycoprotein
nephritogenic glycoprotein, human
nephritogenic glycoprotein, mouse
nephritogenic glycoprotein, rat
nephritogenoside
nephritogenoside protein, human
nephritogenoside protein, mouse
nephritogenoside protein, rat

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The table below summarizes key differences between nephritogenoside and structurally or functionally related glycopeptides/glycolipids:

Compound Structure Biological Activity Associated Diseases Synthesis/Isolation Method Key References
This compound Trisaccharide (Glc-α1→6-Glc-β1→6-Glc) + peptide Induces proliferative glomerulonephritis (PGN) via autoimmune mechanisms IgA nephropathy, Fabry disease Phenyl 1-thioglycoside sulfoxides (72–98% yield)
Heteropolysaccharide glycopeptide Galactose, mannose, GlcNAc + peptide Causes membranous glomerulonephritis (MG) Membranous nephropathy Triton X-100 solubilization, enzymatic digestion
Globotriaosylceramide (Gb3) Gal-α1→4-Gal-β1→4-Glc + ceramide Accumulates in lysosomes due to α-galactosidase A deficiency, structurally mimics this compound Fabry disease Enzymatic synthesis in vivo
Laminin glycopeptide Complex glycoprotein with α/β/γ chains Structural component of basement membranes; non-immunogenic Alport syndrome Proteolytic digestion of laminin

Key Findings :

  • Structural Specificity: this compound’s trisaccharide unit (three glucose residues) distinguishes it from heteropolysaccharide glycopeptides (containing galactose, mannose, and GlcNAc) and Gb3 (a ceramide-linked trisaccharide with galactose and glucose) . This structural variance dictates its unique autoimmune reactivity in IgAN and FD.
  • Disease Mechanisms: In FD, Gb3 accumulation and structural similarity to this compound may lead to cross-reactive immune responses, explaining the co-occurrence of FD and IgAN in some patients . Heteropolysaccharide glycopeptides induce membranous nephropathy via distinct antigenic epitopes, contrasting with this compound’s proliferative effects .
  • Synthetic Efficiency: this compound’s trisaccharide unit is synthesized using phenyl 1-thioglycoside sulfoxides under mild conditions, achieving high yields (72–98%) without cleaving protective groups like trityl . This method outperforms traditional Koenigs-Knorr glycosylation, which struggles with unstable intermediates .
Immunological Cross-Reactivity

This compound shares antigenic similarities with Gb3, a glycolipid accumulating in FD. This mimicry may explain why FD patients develop IgAN-like pathology due to immune cross-reactivity .

Clinical and Diagnostic Relevance
  • This compound in Toxemia: Its detection in toxemia patients’ urine suggests a role in endothelial dysfunction, though its exact pathogenic mechanism remains unclear .
  • Biomarker Potential: Unlike laminin-derived glycopeptides (structural non-antigens), this compound’s immunogenicity makes it a candidate biomarker for autoimmune glomerulonephritis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.